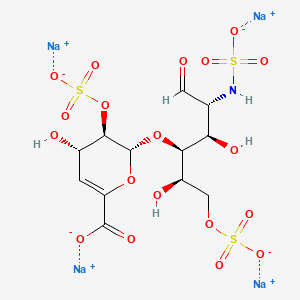
Heparin disaccharide I-S (tetrasodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heparin disaccharide I-S (tetrasodium) is a major disaccharide produced by the enzymatic degradation of heparin, a member of the heparan sulfate family of glycosaminoglycans. Heparin is a linear polysaccharide with a complex sequence resulting from the action of post-polymerization enzymes on a regular repeating disaccharide background . Heparin disaccharide I-S (tetrasodium) is characterized by its unique structure, which includes sulfate groups on the sugar units, making it a disaccharide sulfate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heparin disaccharide I-S (tetrasodium) is primarily produced through the enzymatic action of heparinases I and II on heparin . These enzymes cleave the heparin polysaccharide chain, resulting in the formation of the disaccharide. The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the activity of the heparinases.
Industrial Production Methods: Industrial production of heparin disaccharide I-S (tetrasodium) involves the extraction of heparin from animal tissues, followed by enzymatic degradation using heparinases. The resulting disaccharides are then purified through chromatographic techniques to achieve the desired purity and concentration .
Analyse Des Réactions Chimiques
Types of Reactions: Heparin disaccharide I-S (tetrasodium) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfate groups and the overall structure of the disaccharide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or periodate can be used to oxidize the hydroxyl groups on the sugar units.
Reduction: Reducing agents like sodium borohydride can reduce the carbonyl groups present in the disaccharide.
Substitution: Sulfate groups can be substituted with other functional groups using appropriate reagents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can result in the formation of alcohols .
Applications De Recherche Scientifique
Heparin disaccharide I-S (tetrasodium) has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the structure and function of glycosaminoglycans.
Biology: It plays a role in cell signaling and interactions, particularly in the context of growth factor binding and modulation.
Medicine: It is investigated for its potential therapeutic applications, including anticoagulant and anti-inflammatory properties.
Industry: It is used in the development of biomaterials and drug delivery systems
Mécanisme D'action
The mechanism of action of heparin disaccharide I-S (tetrasodium) involves its interaction with various molecular targets, including proteins and enzymes. It can bind to growth factors and modulate their activity, influencing cell proliferation and differentiation. Additionally, it can interact with components of the coagulation cascade, exerting anticoagulant effects .
Comparaison Avec Des Composés Similaires
Heparin disaccharide I-S (tetrasodium) is similar to other disaccharide sulfates, such as heparan sulfate disaccharides. it is unique in its specific structure and the presence of sulfate groups, which confer distinct biological activities. Similar compounds include:
Heparan sulfate disaccharides: These share structural similarities but differ in their sulfation patterns and biological functions.
Chondroitin sulfate disaccharides: These are also sulfated glycosaminoglycans but have different sugar units and sulfation sites
Propriétés
Formule moléculaire |
C12H15NNa4O19S3 |
|---|---|
Poids moléculaire |
665.4 g/mol |
Nom IUPAC |
tetrasodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-2,4-dihydroxy-6-oxo-5-(sulfonatoamino)-1-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C12H19NO19S3.4Na/c14-2-4(13-33(20,21)22)8(17)9(6(16)3-29-34(23,24)25)31-12-10(32-35(26,27)28)5(15)1-7(30-12)11(18)19;;;;/h1-2,4-6,8-10,12-13,15-17H,3H2,(H,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4/t4-,5-,6+,8+,9+,10+,12-;;;;/m0..../s1 |
Clé InChI |
QMPSOVMLWFPZFU-JQAHJBPGSA-J |
SMILES isomérique |
C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@H]([C@@H](COS(=O)(=O)[O-])O)[C@@H]([C@H](C=O)NS(=O)(=O)[O-])O)C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC(C(COS(=O)(=O)[O-])O)C(C(C=O)NS(=O)(=O)[O-])O)C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















